molecular formula C23H29N5O3 B2635331 ethyl 3-methyl-1-(4-methylphenyl)-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 866050-18-2

ethyl 3-methyl-1-(4-methylphenyl)-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2635331
CAS No.: 866050-18-2
M. Wt: 423.517
InChI Key: QEURLJMATJXYHZ-UHFFFAOYSA-N
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Description

The compound ethyl 3-methyl-1-(4-methylphenyl)-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate features a pyrazolo[3,4-b]pyridine core substituted with:

  • A 3-methyl group at position 2.
  • A 4-methylphenyl group at position 1.
  • A 2-morpholinoethylamino moiety at position 3.
  • An ethyl carboxylate ester at position 4.

The morpholinoethylamino group is particularly notable for its capacity to enhance solubility and participate in hydrogen bonding, which may influence target binding in biological systems.

Properties

IUPAC Name

ethyl 3-methyl-1-(4-methylphenyl)-4-(2-morpholin-4-ylethylamino)pyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c1-4-31-23(29)19-15-25-22-20(21(19)24-9-10-27-11-13-30-14-12-27)17(3)26-28(22)18-7-5-16(2)6-8-18/h5-8,15H,4,9-14H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEURLJMATJXYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCN3CCOCC3)C(=NN2C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-methyl-1-(4-methylphenyl)-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: 866050-18-2) is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C23H29N5O3, with a molar mass of 423.51 g/mol. The compound features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular Formula C23H29N5O3
CAS Number 866050-18-2
Molar Mass 423.51 g/mol

Synthesis

Recent studies have reported various synthetic routes for pyrazolo[3,4-b]pyridine derivatives. For instance, a novel approach involves the condensation of 5-amino derivatives with α-oxoketene dithioacetals under mild conditions, yielding diverse substituted products with potential biological activity .

Antimicrobial Properties

Research indicates that compounds in the pyrazolo[3,4-b]pyridine class exhibit promising antimicrobial properties. In particular, this compound has been evaluated against Mycobacterium tuberculosis (M. tuberculosis) in vitro. The results demonstrated significant inhibitory activity against the H37Rv strain, suggesting its potential as an antitubercular agent .

Binding Affinity Studies

Molecular docking studies have shown that this compound can bind effectively to various biological targets. For example, it has demonstrated binding affinity to pantothenate synthetase from M. tuberculosis, which is crucial for bacterial survival . This interaction is believed to inhibit the enzyme's activity, thereby contributing to its antimicrobial effects.

Case Studies and Experimental Findings

A recent study synthesized a library of pyrazolo[3,4-b]pyridine derivatives and evaluated their biological activities through Minimum Inhibitory Concentration (MIC) assays. The findings indicated that certain substitutions on the pyrazolo ring significantly enhanced antimicrobial efficacy .

Another investigation focused on the compound's potential as a probe for Alzheimer's disease (AD). The study revealed that derivatives of pyrazolo[3,4-b]pyridines exhibited selective binding to amyloid plaques in brain slices from AD patients, indicating their utility in diagnostic applications .

Scientific Research Applications

Structural Overview

The compound belongs to the pyrazolo[3,4-b]pyridine class, which is known for its broad spectrum of biological activities. Its molecular formula is C23H29N5O3C_{23}H_{29}N_{5}O_{3}, and it has a molecular weight of approximately 423.51 g/mol .

Anticancer Activity

Compounds containing the pyrazolo[3,4-b]pyridine scaffold have been studied for their anticancer properties. Research indicates that derivatives of this scaffold can inhibit various cancer cell lines by targeting specific kinases involved in cancer progression. For instance, some derivatives have shown effectiveness against breast and lung cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

Ethyl 3-methyl-1-(4-methylphenyl)-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can reduce inflammation markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Neurological Applications

The compound's ability to penetrate the blood-brain barrier makes it a candidate for treating neurological disorders. Research has suggested that pyrazolo[3,4-b]pyridines may exhibit neuroprotective effects and could be beneficial in conditions like Alzheimer's disease and Parkinson's disease by modulating neuroinflammatory responses and promoting neuronal survival .

Antimicrobial Activity

There is growing interest in the antimicrobial properties of pyrazolo[3,4-b]pyridines. This compound has shown activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Case Study 1: Anticancer Screening

A study involving a series of pyrazolo[3,4-b]pyridine derivatives demonstrated that certain modifications to the ethyl 3-methyl compound enhanced its cytotoxicity against human cancer cell lines. The research highlighted structure-activity relationships (SAR) that could guide future drug design efforts aimed at optimizing anticancer efficacy while minimizing toxicity .

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models of neurodegenerative diseases showed that administration of this compound resulted in significant improvements in behavioral tests and reduced neuroinflammation markers. These findings support further exploration into its therapeutic potential for neurological disorders .

Comparison with Similar Compounds

Substitutions at Position 4

The 4-position of the pyrazolo[3,4-b]pyridine core is critical for modulating biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent at Position 4 Key Properties/Activities Reference
Ethyl 4-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Chloro High lipophilicity; potential halogen bonding
Ethyl 4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 4-Methoxybenzylamino Electron-donating methoxy group enhances π-π stacking
Target Compound 2-Morpholinoethylamino Improved solubility; hydrogen bonding capacity

Key Findings :

  • Chloro substituents (e.g., ) increase lipophilicity (logP) but may reduce aqueous solubility, limiting bioavailability .
  • Aromatic amino groups (e.g., 4-methoxybenzylamino in ) enhance planar interactions with aromatic residues in target proteins but may introduce metabolic instability due to oxidative metabolism .
  • Morpholinoethylamino (target compound) introduces a tertiary amine with a cyclic ether, improving solubility via hydrophilic interactions while maintaining moderate logP (~3.5 estimated). This group also provides conformational flexibility for target binding .

Modifications at Position 1

Position 1 substitutions influence steric bulk and π-system interactions:

Compound Name Substituent at Position 1 Impact Reference
Ethyl 3-(4-chlorophenyl)-1-methyl-4-(methylthio)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Methyl Reduced steric hindrance; higher metabolic stability
Target Compound 4-Methylphenyl Enhanced hydrophobic interactions; potential for improved membrane permeability

Key Findings :

  • However, it may increase molecular weight and logP.

Functional Group Variations at Position 5

Compound Name Substituent at Position 5 Role Reference
Ethyl 4-(2-((tert-butoxycarbonyl)aminomethyl)-morpholino)-3-bromo-pyrazolo[3,4-b]pyridine-5-carboxylate Ethyl carboxylate Prodrug design; ester hydrolysis to carboxylic acid in vivo
Target Compound Ethyl carboxylate Similar prodrug potential; moderate hydrolysis rate

Key Findings :

  • Ethyl carboxylate esters are widely used to enhance cell permeability, with hydrolysis to carboxylic acids improving target engagement in vivo .

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